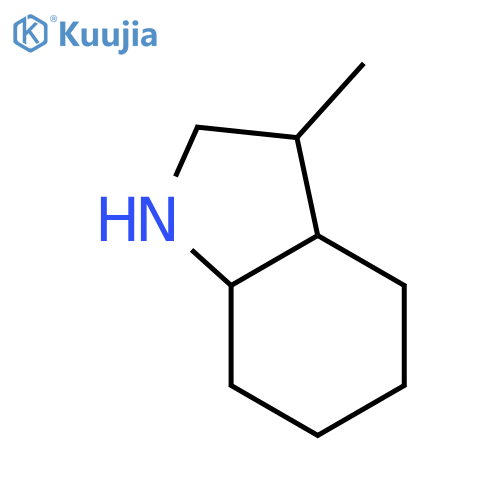Cas no 37865-94-4 (3-methyl-octahydro-1H-indole)

3-methyl-octahydro-1H-indole structure
商品名:3-methyl-octahydro-1H-indole
3-methyl-octahydro-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-methyloctahydro-1H-indole
- 1H-indole, octahydro-3-methyl-
- 3-methyl-octahydro-indole
- 37865-94-4
- SCHEMBL11740135
- ZCJGZUQXRFHPQL-UHFFFAOYSA-N
- CHEBI:229440
- 3-methyl-octahydroindole
- CS-0261286
- octahydro-3-methyl-1H-Indole
- EN300-78030
- 3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indole
- AKOS006352456
- Perhydroskatol
- Skatole, perhydro-
- Z1202249435
- 3-methyl-octahydro-1H-indole
-
- インチ: InChI=1S/C9H17N/c1-7-6-10-9-5-3-2-4-8(7)9/h7-10H,2-6H2,1H3
- InChIKey: ZCJGZUQXRFHPQL-UHFFFAOYSA-N
- ほほえんだ: CC1CNC2C1CCCC2
計算された属性
- せいみつぶんしりょう: 139.13621
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- PSA: 12.03
3-methyl-octahydro-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-78030-0.5g |
3-methyl-octahydro-1H-indole |
37865-94-4 | 95% | 0.5g |
$579.0 | 2024-05-22 | |
| TRC | B497895-100mg |
3-methyl-octahydro-1H-indole |
37865-94-4 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-78030-5.0g |
3-methyl-octahydro-1H-indole |
37865-94-4 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| 1PlusChem | 1P01AJ0I-2.5g |
3-methyl-octahydro-1H-indole |
37865-94-4 | 95% | 2.5g |
$1859.00 | 2024-05-04 | |
| Aaron | AR01AJ8U-2.5g |
3-Methyl-octahydro-1H-indole |
37865-94-4 | 95% | 2.5g |
$2025.00 | 2025-02-09 | |
| 1PlusChem | 1P01AJ0I-500mg |
3-Methyl-octahydro-1H-indole |
37865-94-4 | 93% | 500mg |
$679.00 | 2025-03-19 | |
| Aaron | AR01AJ8U-500mg |
3-Methyl-octahydro-1H-indole |
37865-94-4 | 95% | 500mg |
$822.00 | 2025-02-09 | |
| A2B Chem LLC | AV70018-100mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 100mg |
$306.00 | 2024-04-20 | |
| Aaron | AR01AJ8U-1g |
3-Methyl-octahydro-1H-indole |
37865-94-4 | 95% | 1g |
$1047.00 | 2025-02-09 | |
| A2B Chem LLC | AV70018-500mg |
3-Methyl-octahydro-1h-indole |
37865-94-4 | 93% | 500mg |
$645.00 | 2024-04-20 |
3-methyl-octahydro-1H-indole 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
37865-94-4 (3-methyl-octahydro-1H-indole) 関連製品
- 2051-28-7(1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline)
- 124602-03-5(2-(2-methylpropyl)pyrrolidine)
- 280-38-6(2-Azabicyclo[2.2.2]octane)
- 109667-09-6(Cyclohexanamine,4-methyl-N-(4-methylcyclohexyl)-)
- 367281-02-5(2-Cyclohexylpyrrolidine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
